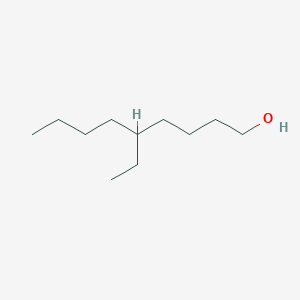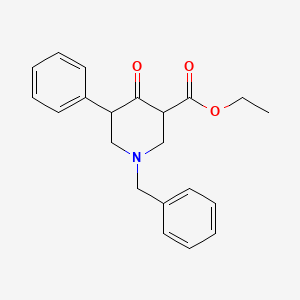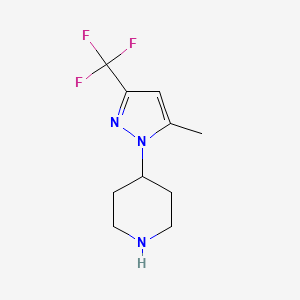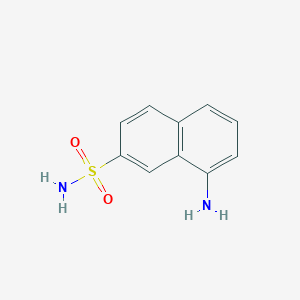
8-Aminonaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Aminonaphthalene-2-sulfonamide is an organic compound with the molecular formula C10H10N2O2S. It is a derivative of naphthalene, featuring an amino group at the 8th position and a sulfonamide group at the 2nd position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and polymer industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminonaphthalene-2-sulfonamide typically involves the reaction of naphthalene derivatives with sulfonamide groups. One common method is the oxidative coupling of thiols and amines, which provides a straightforward and efficient route to sulfonamides . This method involves the use of oxidative agents to couple thiols and amines directly, eliminating the need for pre-functionalization steps.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale oxidative coupling reactions. The process is optimized to ensure high yield and purity, often involving the use of catalysts and controlled reaction conditions to minimize by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions: 8-Aminonaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfonic acids.
Substitution: The compound can participate in substitution reactions, where the amino or sulfonamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed:
Oxidation: Nitro derivatives of naphthalene.
Reduction: Sulfonic acids.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
8-Aminonaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting bacterial infections.
Industry: The compound is utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 8-Aminonaphthalene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it acts as a competitive inhibitor of enzymes involved in folic acid synthesis, such as dihydropteroate synthetase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis in bacteria, leading to their growth inhibition .
Comparación Con Compuestos Similares
Sulfanilamide: Another sulfonamide derivative with similar antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Uniqueness: 8-Aminonaphthalene-2-sulfonamide is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its naphthalene backbone provides additional stability and reactivity compared to other sulfonamide derivatives .
Propiedades
Fórmula molecular |
C10H10N2O2S |
|---|---|
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
8-aminonaphthalene-2-sulfonamide |
InChI |
InChI=1S/C10H10N2O2S/c11-10-3-1-2-7-4-5-8(6-9(7)10)15(12,13)14/h1-6H,11H2,(H2,12,13,14) |
Clave InChI |
XZCXIJGKZSJOAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)S(=O)(=O)N)C(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


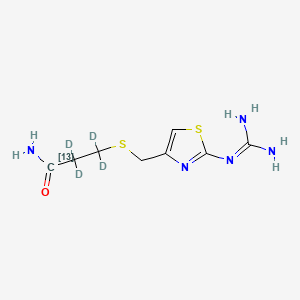
![[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B15295079.png)
![1-[(3S,3AR,6S,6aR)-6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl]-3-(4-phenoxyphenyl)urea](/img/structure/B15295086.png)
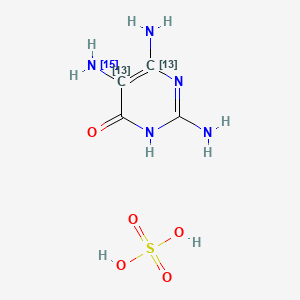



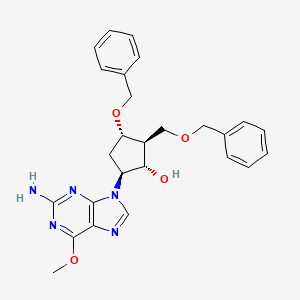
![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15295122.png)
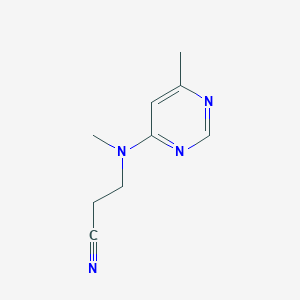
![Ethyl 3-chloro-2-[2-(2,5-dihydroxy-4-methoxyanilino)-2-oxoethyl]-4,6-dihydroxybenzoate](/img/structure/B15295137.png)
